
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonate and triazene groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the diethylamino sulfonyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative under controlled conditions.
Triazene formation: The triazene group is synthesized by reacting an appropriate diazonium salt with an ethylating agent.
Final assembly: The intermediate compounds are then combined through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity.
- Employing automated systems to monitor and control reaction parameters, ensuring reproducibility and efficiency.
化学反応の分析
Types of Reactions
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of the triazene group.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with molecular targets such as enzymes and DNA. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and catalysis.
Interfere with DNA: The triazene group can alkylate DNA, leading to strand breaks and inhibition of replication.
類似化合物との比較
Similar Compounds
Disodium 3-hydroxynaphthalene-2,7-disulphonate: Another sulfonate compound with different functional groups.
Disodium laureth sulfosuccinate: A surfactant with sulfonate groups used in cosmetics.
Uniqueness
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of sulfonate and triazene groups, which confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable molecule for targeted research and industrial applications.
特性
CAS番号 |
85536-99-8 |
|---|---|
分子式 |
C20H24N4Na2O8S2 |
分子量 |
558.5 g/mol |
IUPAC名 |
disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |
InChIキー |
LEMJVTWJBZOPHO-FAVVTALFSA-L |
異性体SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


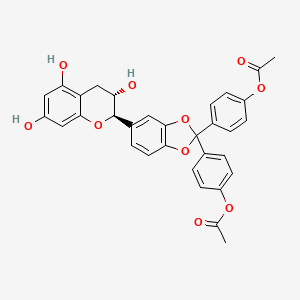

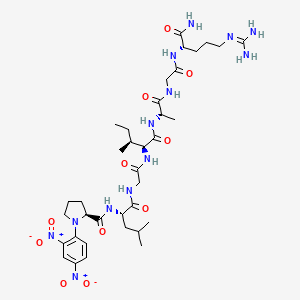
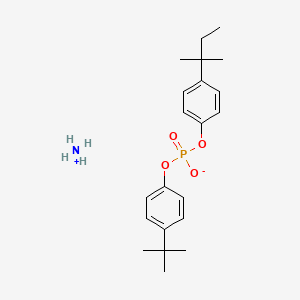
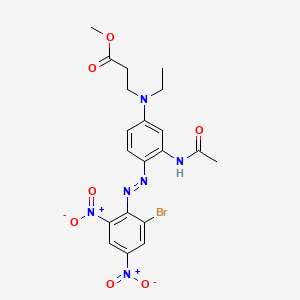
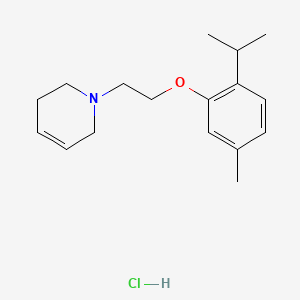



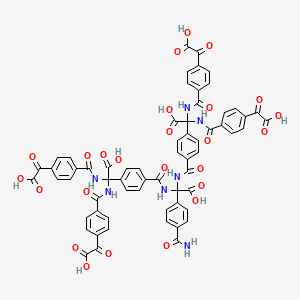
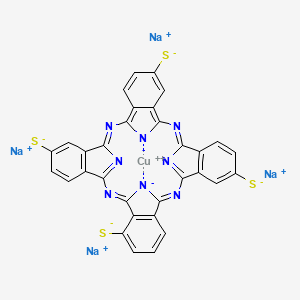
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
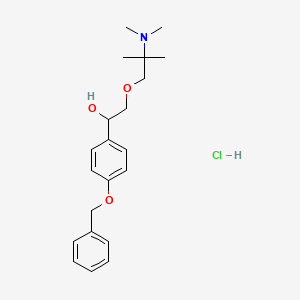
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
